molecular formula C15H13ClFNO2 B4977505 2-chloro-6-fluoro-N-(2-methoxybenzyl)benzamide

2-chloro-6-fluoro-N-(2-methoxybenzyl)benzamide

Cat. No.: B4977505
M. Wt: 293.72 g/mol
InChI Key: IKLUGNXIJBQDMD-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-methoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a methoxybenzyl group attached to the nitrogen atom of the amide

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-20-13-8-3-2-5-10(13)9-18-15(19)14-11(16)6-4-7-12(14)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLUGNXIJBQDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-methoxybenzyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-methoxybenzyl)benzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with different nucleophiles.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-methoxybenzyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-methoxybenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity towards these targets. The methoxybenzyl group contributes to the overall stability and solubility of the compound, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(2-hydroxybenzyl)benzamide
  • 2-chloro-6-fluoro-N-(2-aminobenzyl)benzamide
  • 2-chloro-6-fluoro-N-(2-methylbenzyl)benzamide

Uniqueness

2-chloro-6-fluoro-N-(2-methoxybenzyl)benzamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications in research and industry.

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